molecular formula C18H16ClFN2O2S2 B2450140 4-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide CAS No. 894005-31-3

4-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide

Cat. No. B2450140
CAS RN: 894005-31-3
M. Wt: 410.91
InChI Key: SIWBGKLSDOAWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Anticancer and Antiviral Activities

One line of research investigates the synthesis of sulfonamide derivatives, including those similar to the specified compound, for their potential anticancer and antiviral activities. For example, the synthesis and characterization of celecoxib derivatives, which share structural similarities, have been explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. These compounds have been evaluated against various cancer cell lines and for their ability to inhibit the replication of hepatitis C virus, showcasing the broad therapeutic potential of such derivatives (Ş. Küçükgüzel et al., 2013).

Antitumor Activity

Another significant application is in the synthesis of novel benzenesulfonamide derivatives for antitumor activity. Studies have shown that certain derivatives exhibit remarkable activity and selectivity towards specific cancer cell lines, such as non-small cell lung cancer and melanoma, highlighting the compound's potential as a foundation for developing new anticancer agents (J. Sławiński & Z. Brzozowski, 2006).

Photodynamic Therapy for Cancer Treatment

Research into the use of sulfonamide derivatives in photodynamic therapy (PDT) for cancer treatment has also been conducted. New zinc phthalocyanine derivatives substituted with sulfonamide groups have shown promising results due to their high singlet oxygen quantum yield, which is essential for the effectiveness of PDT. These compounds could potentially be used as Type II photosensitizers for treating cancer, emphasizing the versatility of sulfonamide derivatives in medical applications (M. Pişkin et al., 2020).

UV Protection and Antimicrobial Properties

Furthermore, sulfonamide derivatives have been explored for their UV protection and antimicrobial properties, particularly in applications such as the finishing of cotton fabrics. These studies demonstrate the compound's utility not just in medicinal chemistry but also in materials science, offering added value to textiles by imparting UV protective and antibacterial functionalities (H. Mohamed et al., 2020).

properties

IUPAC Name

4-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2S2/c1-12-17(25-18(22-12)13-2-6-15(20)7-3-13)10-11-21-26(23,24)16-8-4-14(19)5-9-16/h2-9,21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWBGKLSDOAWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.